molecular formula C11H14N2O3S B7728321 3-butyl-1H-benzimidazol-3-ium-2-sulfonate

3-butyl-1H-benzimidazol-3-ium-2-sulfonate

Cat. No.: B7728321
M. Wt: 254.31 g/mol
InChI Key: YIAKIQVCJSSRCY-UHFFFAOYSA-N
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Description

3-butyl-1H-benzimidazol-3-ium-2-sulfonate is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and material science. The unique structure of this compound, which includes a butyl group and a sulfonate group, makes it an interesting compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-butyl-1H-benzimidazol-3-ium-2-sulfonate typically involves the reaction of benzimidazole with butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The resulting product is then treated with sulfur trioxide or chlorosulfonic acid to introduce the sulfonate group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

3-butyl-1H-benzimidazol-3-ium-2-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-butyl-1H-benzimidazol-3-ium-2-sulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-butyl-1H-benzimidazol-3-ium-2-sulfonate involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and proteins, inhibiting their activity. The sulfonate group enhances its solubility and allows for better interaction with biological membranes. The compound can also interfere with cellular processes such as DNA replication and protein synthesis, leading to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-butyl-1H-benzimidazol-3-ium-2-sulfonate stands out due to its unique combination of a butyl group and a sulfonate group, which enhances its solubility and reactivity. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

3-butyl-1H-benzimidazol-3-ium-2-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3S/c1-2-3-8-13-10-7-5-4-6-9(10)12-11(13)17(14,15)16/h4-7H,2-3,8H2,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIAKIQVCJSSRCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+]1=C(NC2=CC=CC=C21)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[N+]1=C(NC2=CC=CC=C21)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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